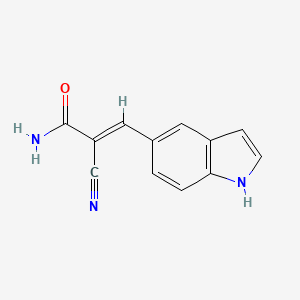

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.224. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of (E)-2-cyano-3-(1H-indol-5-yl)acrylamide are the Transcriptional Enhanced Associate Domain (TEAD) proteins . TEAD proteins are transcription factors comprised of four family members (TEAD 1−4) that function in modulating gene expression in response to the HIPPO pathway .

Mode of Action

This compound acts as an inhibitor of TEAD-dependent gene transcription . TEAD proteins preferentially associate with transcription coactivators yes associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ, also known as WWTR1) . YAP1-TEAD or TAZ-TEAD bind to DNA and initiate the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation .

Biochemical Pathways

The compound affects the HIPPO-YAP1/TAZ-TEAD signaling cascade . This pathway is an evolutionarily conserved signaling pathway regulating numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . The deregulation of HIPPO-YAP1/TAZ-TEAD activity is at the origin of tumor progression and resistance to therapy in several different cancer indications .

Result of Action

The result of the compound’s action is the inhibition of the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation . This leads to the suppression of tumor progression and potentially overcoming resistance to therapy in several different cancer indications .

Action Environment

The action of this compound is influenced by both intrinsic and extrinsic signals, such as mechanical force, cell-cell contact, polarity, energy status, stress, as well as many diffusible hormonal factors . These factors can affect the activation state of the HIPPO pathway, and consequently, the efficacy and stability of the compound’s action.

Analyse Biochimique

Biochemical Properties

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide has been identified as an inhibitor of TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade . TEAD proteins are transcription factors that modulate gene expression in response to the HIPPO pathway . They associate with transcription co-activators YAP1 or TAZ, initiating the transcription of multiple genes involved in cell proliferation, survival, mobility, stemness, and differentiation .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade . This pathway regulates numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . By inhibiting this pathway, this compound can potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with TEAD proteins and its role in inhibiting the HIPPO-YAP1/TAZ signaling cascade . When the HIPPO pathway is inactive, YAP1 and TAZ are free to translocate into the cell nucleus, where they associate with TEAD transcription factors to bind DNA and regulate gene expression . This compound inhibits this process, thereby exerting its effects at the molecular level .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade

Propriétés

IUPAC Name |

(E)-2-cyano-3-(1H-indol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-7-10(12(14)16)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,15H,(H2,14,16)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFOBVIUGZQYPW-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.